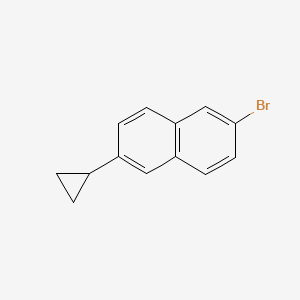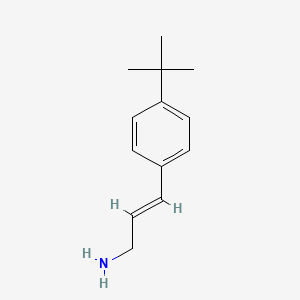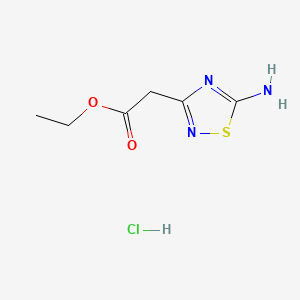
2-Bromo-6-cyclopropylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-cyclopropylnaphthalene is an organic compound that belongs to the class of bromonaphthalenes It is characterized by the presence of a bromine atom at the second position and a cyclopropyl group at the sixth position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-cyclopropylnaphthalene typically involves the bromination of 6-cyclopropylnaphthalene. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The reaction mixture is typically subjected to purification techniques such as recrystallization or column chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-cyclopropylnaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 6-cyclopropylnaphthalene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthalenes, while oxidation can produce naphthoquinones .
Scientific Research Applications
2-Bromo-6-cyclopropylnaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of 2-Bromo-6-cyclopropylnaphthalene involves its interaction with specific molecular targets. The bromine atom and the cyclopropyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-fluoronaphthalene: Similar in structure but with a fluorine atom instead of a cyclopropyl group.
2-Bromo-6-chloronaphthalene: Contains a chlorine atom at the sixth position.
2-Bromo-6-methylnaphthalene: Features a methyl group at the sixth position.
Uniqueness
2-Bromo-6-cyclopropylnaphthalene is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new synthetic methodologies .
Properties
Molecular Formula |
C13H11Br |
|---|---|
Molecular Weight |
247.13 g/mol |
IUPAC Name |
2-bromo-6-cyclopropylnaphthalene |
InChI |
InChI=1S/C13H11Br/c14-13-6-5-11-7-10(9-1-2-9)3-4-12(11)8-13/h3-9H,1-2H2 |
InChI Key |
DYHMTWKRKNVSBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC3=C(C=C2)C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![tert-butyl N-[2-amino-2-(pyridin-3-yl)ethyl]carbamate](/img/structure/B13591908.png)

![Oxalicacid,tert-butyl6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13591925.png)
![2-[(3,4-Dimethylphenyl)methyl]pyrrolidine](/img/structure/B13591926.png)
![4-{3-Oxospiro[3.3]heptan-1-yl}benzoicacid](/img/structure/B13591932.png)


![2-(Bromomethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13591939.png)
